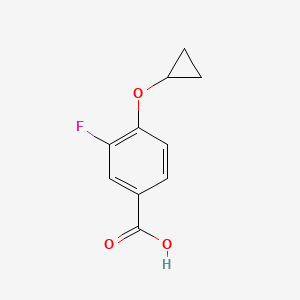

4-Cyclopropoxy-3-fluorobenzoic acid

Description

Contextualization of Fluorinated Benzoic Acid Derivatives in Organic Synthesis

Fluorinated benzoic acid derivatives are a class of compounds that have garnered considerable attention in the field of organic synthesis. The introduction of fluorine atoms into a benzoic acid framework can dramatically alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity and small size can influence factors such as acidity, lipophilicity, and metabolic stability.

These derivatives serve as crucial precursors and intermediates in the creation of a wide array of functional molecules. nih.gov They are integral to the synthesis of agrochemicals, pharmaceuticals, and dyes. nih.gov The substitution of chlorine with fluorine is often seen as an environmentally favorable choice in chemical manufacturing. nih.gov Furthermore, certain fluorobenzoic acids have been utilized as tracers in geothermal and oil well applications to study fluid dynamics. nih.gov The versatility of fluorinated benzoic acid derivatives is further highlighted by their use in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their role in metabolic studies of certain microorganisms. nih.gov

The synthesis of fluorinated benzoic acids can be achieved through various methods, including the Schiemann reaction, which involves the diazotization of an aminobenzoic acid followed by the introduction of fluoride. wikipedia.orgorgsyn.org More contemporary methods involve the nucleophilic fluorination of readily available starting materials. arkat-usa.org

Significance of Cyclopropane (B1198618) Moieties in Advanced Molecular Design

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of bioactive compounds, including pharmaceuticals and agrochemicals. digitellinc.com Its incorporation into molecular structures is a strategic design element aimed at conferring specific, desirable properties. The unique steric and electronic nature of the cyclopropane ring can lead to enhanced metabolic stability and allows it to act as a bioisostere for other chemical groups. digitellinc.com

Key features of the cyclopropane ring that contribute to its utility in drug discovery include:

Enhanced Potency: The rigid structure can lock a molecule into a bioactive conformation.

Reduced Off-Target Effects: The specific shape can improve selectivity for the intended biological target.

Increased Metabolic Stability: The ring can be resistant to metabolic degradation. nih.gov

Improved Pharmacokinetic Properties: It can influence properties like brain permeability and plasma clearance. nih.gov

The construction of cyclopropane rings can be achieved through various synthetic strategies, including Michael Initiated Ring Closure (MIRC) reactions, which offer a versatile and efficient route to these structures. rsc.orgrsc.org The development of enantioselective methods for cyclopropane synthesis is a significant area of research, as the chirality of these rings can be crucial for their biological activity. rsc.orgrsc.org

Overview of 4-Cyclopropoxy-3-fluorobenzoic acid as a Synthetic Intermediate

This compound stands as a prime example of a synthetic intermediate that combines the advantageous properties of both fluorinated benzoic acids and cyclopropane-containing molecules. Its structure is characterized by a benzoic acid core, substituted with a fluorine atom at the 3-position and a cyclopropoxy group at the 4-position.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H9FO3 |

| Molecular Weight | 196.18 g/mol |

| CAS Number | 1021144-38-6 |

Research Objectives and Academic Significance

The primary research objective centered on this compound is the exploration of its potential as a key intermediate in the synthesis of novel bioactive compounds. The academic significance of studying this molecule lies in several key areas:

Development of Novel Synthetic Methodologies: Research into the synthesis of this compound itself can lead to the discovery of new and more efficient chemical reactions.

Structure-Activity Relationship (SAR) Studies: By incorporating this intermediate into various molecular scaffolds, researchers can systematically investigate how the cyclopropoxy and fluoro substituents influence biological activity. This contributes to a deeper understanding of the principles of medicinal chemistry and rational drug design.

Exploration of New Chemical Space: The unique combination of functional groups in this compound allows for the creation of novel molecules with potentially unprecedented biological profiles.

The continued investigation of this and similar intermediates is crucial for the advancement of organic synthesis and the discovery of new chemical entities with valuable applications.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

4-cyclopropyloxy-3-fluorobenzoic acid |

InChI |

InChI=1S/C10H9FO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |

InChI Key |

SQFNNVJLCFZQSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclopropoxy 3 Fluorobenzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 4-Cyclopropoxy-3-fluorobenzoic acid (I) allows for the identification of logical disconnections and key precursors. The most apparent disconnections are at the ether linkage of the cyclopropoxy group and the carboxyl group attached to the aromatic ring.

Route A: Etherification followed by Carboxylation This strategy involves disconnecting the cyclopropoxy group first, leading back to a 3-fluoro-4-hydroxyphenyl derivative. A primary precursor is 3-fluoro-4-methoxyphenylboronic acid or a similar halogenated phenol. The core idea is to first construct the cyclopropoxy ether and then introduce the carboxylic acid functionality.

Route B: Carboxylation Precursor Strategy An alternative disconnection involves starting with a pre-functionalized benzoic acid. A key precursor in this approach is 3,4-difluorobenzoic acid . In this pathway, one of the fluorine atoms is selectively substituted by a cyclopropoxy group. This route leverages the differential reactivity of the fluorine atoms on the benzene (B151609) ring.

Route C: Building from a Simpler Core A more fundamental approach starts with simpler aromatic compounds like fluorobenzene . This requires multiple steps of functionalization, including hydroxylation, carboxylation, and etherification, presenting significant challenges in controlling regioselectivity.

A common and effective strategy starts from 3-fluoro-4-hydroxybenzoic acid or its ester derivatives. This precursor already contains the fluoro and carboxyl groups in the correct orientation, simplifying the synthesis to the introduction of the cyclopropyl (B3062369) group via O-alkylation.

Strategies for the Introduction of the Cyclopropoxy Moiety

The formation of the cyclopropoxy ether linkage is a critical step in the synthesis of the target molecule. This can be achieved through several methods, with O-alkylation being the most prevalent.

O-Alkylation Reactions on Fluorophenol Intermediates

The Williamson ether synthesis and its variations are the most common methods for forming the cyclopropoxy ether. This involves the reaction of a fluorophenol intermediate with a cyclopropyl electrophile in the presence of a base.

A typical procedure involves the O-alkylation of a 3-fluoro-4-hydroxyphenyl derivative. For instance, reacting methyl 3-fluoro-4-hydroxybenzoate with a cyclopropyl halide (e.g., cyclopropyl bromide) under basic conditions yields the desired cyclopropoxy ether. The subsequent hydrolysis of the ester group provides this compound.

Table 1: O-Alkylation Reaction Conditions

| Precursor | Reagents | Base | Solvent | Yield |

|---|---|---|---|---|

| Methyl 3-fluoro-4-hydroxybenzoate | Cyclopropyl bromide | Potassium carbonate | DMF | High |

| 3-Fluoro-4-hydroxybenzonitrile | (Bromomethyl)cyclopropane | Sodium hydride | THF | Moderate |

This table presents illustrative examples and conditions may vary based on specific literature procedures.

Cyclopropanation of Unsaturated Precursors

Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org While less common for forming a cyclopropoxy ether directly, it is a fundamental reaction in organic synthesis. numberanalytics.com These reactions typically involve the addition of a carbene or carbenoid to an alkene. wikipedia.orgorganicchemistrytutor.com For instance, the Simmons-Smith reaction uses a carbenoid, iodomethylzinc iodide, to convert alkenes into cyclopropane rings. organicchemistrytutor.com Other methods involve using diazo compounds, which can decompose to form carbenes. wikipedia.orgnumberanalytics.com

In the context of this compound synthesis, this strategy is less direct. It would require a precursor with a vinyl ether group, which would then undergo cyclopropanation. Due to the challenges in preparing such a precursor and controlling the reaction, O-alkylation remains the more synthetically viable option.

Fluorination Techniques for Benzoic Acid Core

The introduction of a fluorine atom onto the benzoic acid core can be achieved either by starting with a pre-fluorinated raw material or by direct fluorination.

Starting with materials like 2,4-difluorobenzoic acid is a common strategy. In one patented process, 2,4-difluorobenzoic acid is reacted with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) to selectively replace the fluorine at the 2-position with a hydroxyl group, yielding 4-fluoro-2-hydroxybenzoic acid. chemicalbook.com While this example illustrates selective fluorination/substitution, a similar principle can be applied to obtain the 3-fluoro isomer from a different starting material.

Direct fluorination of a benzoic acid derivative is also possible. researchgate.net Electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine atoms onto an aromatic ring, often guided by directing groups to achieve the desired regioselectivity. researchgate.netdigitellinc.com For instance, the fluorination of phenylacetic acid derivatives can be controlled by the choice of solvent to achieve either decarboxylative fluorination or direct C-H fluorination. digitellinc.com

Functionalization of the Benzoic Acid Moiety

The carboxylic acid group is a defining feature of the target molecule. This functional group is typically introduced through carboxylation reactions or is present in the starting material.

Carboxylation Reactions

Direct carboxylation of an aromatic C-H bond using carbon dioxide (CO₂) is an attractive, atom-economical method. nih.gov These reactions can be mediated by strong bases or transition metal catalysts. nih.govacs.org For example, a system using LiOtBu/CsF has been shown to carboxylate a variety of functionalized arenes. chemistryviews.org

A plausible route to this compound could involve the carboxylation of 1-cyclopropoxy-2-fluorobenzene . This would require the formation of an organometallic intermediate (e.g., an organolithium or Grignard reagent) from the fluorinated cyclopropoxy benzene, followed by quenching with CO₂.

Transition metal-catalyzed carboxylation offers another powerful approach. Nickel-catalyzed carboxylation of aryl fluorosulfates with CO₂ has been demonstrated as an effective method for creating arene carboxylic acids from phenols. acs.org This would involve converting a 4-cyclopropoxy-3-fluorophenol intermediate into a fluorosulfate, which is then subjected to nickel-catalyzed carboxylation.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₉FO₂ |

| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ |

| 3-Fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ |

| Fluorobenzene | C₆H₅F |

| Methyl 3-fluoro-4-hydroxybenzoate | C₈H₇FO₃ |

| Cyclopropyl bromide | C₃H₅Br |

| 2,4-Difluorobenzoic acid | C₇H₄F₂O₂ |

| 4-Fluoro-2-hydroxybenzoic acid | C₇H₅FO₃ |

| Selectfluor® | C₇H₁₄B₂ClF₂N₂ |

| Carbon dioxide | CO₂ |

| 1-Cyclopropoxy-2-fluorobenzene | C₉H₉FO |

| Sodium hydroxide | NaOH |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS |

| Potassium carbonate | K₂CO₃ |

| Sodium hydride | NaH |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O |

| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P |

| Iodomethylzinc iodide | CH₂I₂Zn |

| Lithium tert-butoxide (LiOtBu) | C₄H₉LiO |

Esterification and Amidation Strategies

The carboxylic acid group of this compound is a key functional handle for creating a diverse range of derivatives, primarily through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying the compound's physicochemical properties.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of an alcohol, which serves as both the reactant and the solvent. masterorganicchemistry.comijstr.org Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is often removed using a Dean-Stark apparatus. masterorganicchemistry.com For instance, the esterification of this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield ethyl 4-cyclopropoxy-3-fluorobenzoate. The mechanism involves protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Amidation: Amidation of this compound typically requires the initial activation of the carboxylic acid to form a more reactive intermediate. A common strategy involves converting the carboxylic acid to an acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly electrophilic acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. Another approach is peptide coupling, which utilizes coupling reagents (e.g., HATU, HBTU) to facilitate amide bond formation under milder conditions, which is crucial when dealing with sensitive substrates. For example, reacting this compound with an aniline (B41778) in the presence of a coupling agent and a non-nucleophilic base would yield the corresponding N-phenylbenzamide derivative. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired products while minimizing reaction times and by-product formation.

The choice of catalyst is paramount in the synthesis of this compound derivatives.

For Esterification:

Homogeneous Catalysts: Mineral acids like H₂SO₄ are effective and widely used. masterorganicchemistry.comglobalscientificjournal.com However, their use can lead to challenges in product purification and waste disposal.

Heterogeneous Catalysts: Solid acid catalysts offer a greener alternative, as they can be easily recovered and reused. ijstr.org Modified montmorillonite (B579905) K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the esterification of substituted benzoic acids. ijstr.org Another advanced option is the use of metal-organic frameworks (MOFs) like UiO-66-NH₂, which have demonstrated high catalytic performance in the esterification of fluorinated aromatic carboxylic acids. rsc.org

For Amidation:

Activating Reagents: The selection of the activating reagent is crucial. Thionyl chloride is a cost-effective choice for generating acid chlorides, while peptide coupling reagents are preferred for more complex or sensitive molecules to avoid harsh conditions and racemization (if chiral centers are present).

Base: In amidation reactions, a base is often required to neutralize the acid generated (e.g., HCl from an acid chloride reaction). Non-nucleophilic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly employed.

| Reaction Type | Catalyst/Reagent Class | Specific Examples | Key Advantages |

|---|---|---|---|

| Esterification | Homogeneous Acid Catalyst | H₂SO₄, TsOH, HCl | Low cost, high reactivity. masterorganicchemistry.com |

| Heterogeneous Acid Catalyst | Modified Montmorillonite K10, UiO-66-NH₂ | Reusable, environmentally friendly, easy separation. ijstr.orgrsc.org | |

| Amidation | Activating Agent | SOCl₂, (COCl)₂, HATU, HBTU | High reactivity (acid chlorides), mild conditions (coupling agents). |

| Base | Triethylamine (TEA), DIPEA | Neutralizes acidic by-products without competing in the reaction. |

Solvent and temperature are key parameters for controlling reaction kinetics and equilibrium.

Solvent: In Fischer esterification, an excess of the alcohol often serves as the solvent, which helps to shift the equilibrium towards the ester product. masterorganicchemistry.com In cases where a solid acid catalyst is used, reactions can sometimes be run under solvent-free conditions, which is an environmentally friendly approach. ijstr.org For amidation reactions, inert aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are typical choices to ensure all reactants remain in solution without participating in the reaction.

Temperature: Esterification reactions are typically conducted at reflux temperature to increase the reaction rate. ijstr.orgglobalscientificjournal.com Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times. usm.my For example, the esterification of substituted benzoic acids can be optimized by varying the temperature (e.g., 110-150°C) and irradiation time in a sealed-vessel microwave reactor, often achieving high yields in minutes rather than hours. usm.my Temperature control is also vital in amidation; reactions involving highly reactive acid chlorides may be started at low temperatures (e.g., 0°C) and allowed to warm to room temperature to control the exothermic reaction.

| Parameter | Condition | Effect | Example Application |

|---|---|---|---|

| Solvent | Excess Alcohol | Shifts equilibrium to favor ester formation. masterorganicchemistry.com | Fischer Esterification. |

| Inert Aprotic (e.g., DCM, THF) | Solubilizes reactants without interference. | Amidation via acid chloride or coupling. | |

| Temperature | Reflux | Increases reaction rate for equilibrium processes. ijstr.org | Conventional esterification. |

| Microwave Irradiation (e.g., 130°C) | Drastically reduces reaction time, improves yield. usm.my | Rapid, high-yield esterification. |

Purification and Spectroscopic Characterization of Synthetic Products

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound and its derivatives.

Chromatography is the cornerstone of purification in organic synthesis.

Column Chromatography: This is the most common method for purifying multi-gram quantities of synthetic products. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, which is a solvent or a mixture of solvents (e.g., a gradient of ethyl acetate (B1210297) in hexane), is then passed through the column. researchgate.net Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. The desired compound is collected in fractions, and the solvent is removed by evaporation.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical purity assessment and preparative purification of smaller quantities. nih.gov Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is particularly effective for purifying benzoic acid derivatives. A study on fluorobenzoic acid glucuronides demonstrated that HPLC can effectively separate complex mixtures of positional isomers and anomers. nih.gov Thin-layer chromatography (TLC) is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.netglobalscientificjournal.com For substituted benzoic acids, polyamide TLC sheets with aqueous cyclodextrin (B1172386) solutions have also been used as a specialized separation technique. researchgate.netresearchgate.net

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures. researchgate.net | Primary purification of reaction mixtures. |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradients. nih.gov | High-resolution analysis and purification. |

| TLC | Silica Gel, Polyamide | Hexane/Ethyl Acetate. globalscientificjournal.com | Reaction monitoring and method development. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm its structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would appear as complex multiplets due to splitting by each other and by the fluorine atom. The cyclopropyl protons would typically appear as two multiplets in the upfield region (around 0.5-1.5 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid would be found around 165-170 ppm. The aromatic carbons would appear between 110-160 ppm, with the carbon directly attached to the fluorine showing a large carbon-fluorine coupling constant (J_CF). The carbons of the cyclopropyl group would be observed at very high field.

¹⁹F NMR: The fluorine NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring.

| Nucleus | Technique | Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |

|---|---|---|---|---|

| ¹H | ¹H NMR (400 MHz) | ~13.06 | broad singlet (s) | -COOH |

| ~8.01 | doublet of doublets (dd) | Aromatic H ortho to -COOH | ||

| ~7.32 | triplet (t) | Aromatic H ortho to -F | ||

| ¹³C | ¹³C NMR (100 MHz) | ~166.7 | singlet | -COOH |

| ~165.4 | doublet (d, ¹J_CF) | C-F | ||

| ~132.5 | doublet (d, ³J_CF) | C-H ortho to -COOH | ||

| ~116.0 | doublet (d, ²J_CF) | C-H ortho to -F |

Data adapted from publicly available spectral databases for 4-fluorobenzoic acid and serves as an illustrative example. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in the structural elucidation of newly synthesized compounds, providing crucial information about a molecule's mass and, by extension, its elemental composition. For this compound, this technique confirms the molecular weight and offers insights into its structural integrity through controlled fragmentation.

The molecular formula of this compound is C₁₀H₉FO₂. The calculated monoisotopic mass of this compound is 180.05865 Da. uni.lu In mass spectrometry, this value is a key identifier. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass.

Analysis by mass spectrometry typically involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the parent ion and its fragments. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the molecule can be observed as various adducts. For this compound, several common adducts are predicted. In positive ion mode, protonated ([M+H]⁺), sodiated ([M+Na]⁺), and ammoniated ([M+NH₄]⁺) ions are anticipated. In negative ion mode, the deprotonated molecule ([M-H]⁻) is expected to be a prominent species.

The table below summarizes the predicted mass-to-charge ratios for various adducts of this compound.

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 181.06593 |

| [M+Na]⁺ | 203.04787 |

| [M-H]⁻ | 179.05137 |

| [M+NH₄]⁺ | 198.09247 |

| [M+K]⁺ | 219.02181 |

| [M+H-H₂O]⁺ | 163.05591 |

| [M+HCOO]⁻ | 225.05685 |

| [M+CH₃COO]⁻ | 239.07250 |

Data sourced from PubChem. uni.lu

While detailed experimental fragmentation data from tandem mass spectrometry (MS/MS) studies for this compound are not extensively available in the literature, a general fragmentation pattern can be predicted based on its structure. The most likely fragmentation pathways would involve the loss of the carboxylic acid group (a loss of 45 Da, COOH) or cleavage of the cyclopropyl ether bond. The loss of water (18 Da) from the protonated molecule is also a common fragmentation pathway for carboxylic acids. The stability of the fluorinated benzene ring suggests that fragmentation will likely be initiated at the substituent groups.

A detailed fragmentation analysis would provide definitive confirmation of the connectivity of the cyclopropoxy and carboxylic acid groups to the fluorinated benzene ring, further corroborating the successful synthesis of the target molecule.

Strategic Utility of 4 Cyclopropoxy 3 Fluorobenzoic Acid As a Versatile Synthetic Intermediate

Role in the Construction of Complex Organic Architectures

The strategic positioning of the fluoro and cyclopropoxy groups on the benzoic acid scaffold of 4-Cyclopropoxy-3-fluorobenzoic acid offers a powerful tool for the regioselective synthesis of intricate organic molecules. The fluorine atom, being a strong electron-withdrawing group, influences the acidity of the carboxylic acid and directs further chemical modifications. This electronic effect is crucial in reactions such as C-H activation, where the directing group's acidity plays a key role in the concerted metalation-deprotonation step, thereby facilitating the catalytic cycle. ossila.com

The carboxylic acid moiety itself serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups. These reactions are fundamental in elongating the carbon chain or introducing new functionalities, which are essential steps in the assembly of complex molecular frameworks. The inherent reactivity of the aromatic ring, modulated by the existing substituents, allows for further functionalization through electrophilic or nucleophilic aromatic substitution reactions, paving the way for the creation of highly substituted and sterically demanding architectures.

Precursor to Biologically Relevant Molecules (Non-Clinical Applications)

The unique structural motifs of this compound make it an invaluable precursor for the synthesis of a wide array of biologically relevant molecules. Its derivatives have shown promise in various non-clinical applications, ranging from antimicrobial agents to targeted chemical probes.

Benzoic acid derivatives are recognized as important intermediates in the synthesis of antimicrobial compounds. googleapis.com The core structure of this compound is particularly relevant to the development of fluoroquinolone analogues. Fluoroquinolones are a class of broad-spectrum antibiotics, and the presence of a fluorine atom on the quinolone ring is a hallmark of this class, often enhancing their antibacterial activity. researchgate.net The mechanism of action for fluoroquinolones like ciprofloxacin (B1669076) involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. researchgate.net

Research has demonstrated that modifications of the core benzoic acid structure can lead to potent antimicrobial agents. For instance, the synthesis of hydrazide-hydrazones from 4-fluorobenzoic acid has yielded compounds with potential antimicrobial activity. globalscientificjournal.com While this study did not specifically use the 4-cyclopropoxy derivative, it highlights the utility of the fluorobenzoic acid scaffold in generating new antimicrobial candidates. The synthesis of pyrazole-derived hydrazones has also resulted in molecules that are potent growth inhibitors of drug-resistant bacteria. nih.gov

The carboxylic acid functionality of this compound serves as a key starting point for the synthesis of various heterocyclic compounds. For example, it can be converted into acyl thiosemicarbazides, which can then be cyclized to form 1,3,4-oxadiazoles, a class of heterocycles with known biological activities. globalscientificjournal.com The synthesis of oxadiazoles (B1248032) can be achieved through various methods, including oxidative cyclization. globalscientificjournal.com

Furthermore, the structural framework is suitable for the synthesis of triazole derivatives. Triazoles are another important class of heterocyclic compounds with a broad range of applications. For instance, triazolinthiones, a family of antifungal agents, can be synthesized from precursors containing a triazole moiety. The synthesis of novel triazolo[4,3-a]pyrazine derivatives has also been shown to yield compounds with antibacterial activity. mdpi.com The versatility of the benzoic acid starting material allows for the incorporation of these and other heterocyclic systems, expanding the chemical space for drug discovery and materials science.

The development of targeted chemical probes is crucial for understanding biological processes and for the identification of new drug targets. The structural features of this compound make it an attractive intermediate for creating such probes. The ability to systematically modify the molecule at different positions allows for the fine-tuning of its properties, such as affinity and selectivity for a particular biological target.

While direct examples of this compound being used in targeted chemical probes are not prevalent in the provided search results, the principles of its derivatization are applicable. For instance, the synthesis of derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide has led to potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases. nih.gov This demonstrates how a substituted benzoic acid scaffold can be elaborated to create highly specific molecular probes. The cyclopropoxy and fluoro substituents of the title compound offer unique steric and electronic properties that can be exploited in the design of novel probes.

Structure-Activity Relationship (SAR) Exploration through Systematic Derivative Synthesis

The systematic synthesis of derivatives from a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). This compound provides a versatile platform for such studies. By systematically modifying the cyclopropoxy, fluoro, and carboxylic acid groups, researchers can probe how these changes affect the biological activity of the resulting molecules.

For example, studies on other fluorinated benzoic acid derivatives have shown that the position and nature of substituents can have a dramatic impact on antimicrobial activity. nih.gov The introduction of different functional groups can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which can affect how a molecule interacts with its biological target.

The exploration of SAR can be seen in the development of inhibitors for various enzymes. For instance, a study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors demonstrated that modifications to the benzoic acid moiety significantly impacted their inhibitory potency and antiproliferative activity. nih.gov Similarly, research on amidrazone derivatives has shown that the nature of substituents on the core structure is crucial for their antitubercular and antibacterial activity. mdpi.com These examples underscore the importance of systematic derivatization, a process for which this compound is an ideal starting material.

Table 1: Key Functional Groups of this compound and Their Roles in Synthesis

| Functional Group | Role in Synthesis | Potential Modifications |

| Carboxylic Acid | Site for amidation, esterification, and conversion to other functional groups. | Conversion to amides, esters, acyl halides, etc. |

| Fluorine Atom | Influences acidity and directs regioselectivity in aromatic substitutions. | Not typically modified, but its presence is key to the molecule's properties. |

| Cyclopropoxy Group | Provides unique steric and electronic properties; can influence binding to biological targets. | Can be replaced with other alkoxy or alkyl groups to probe SAR. |

| Aromatic Ring | Scaffold for further functionalization via substitution reactions. | Introduction of additional substituents. |

Patent Landscape and Industrial Synthesis Scale-up Considerations

The utility of this compound and its derivatives as intermediates in the synthesis of valuable compounds is reflected in the patent literature. Patents often disclose processes for making benzoic acid compounds with specific substituents, highlighting their importance as intermediates for products like antimicrobial quinolone compounds. googleapis.com The synthesis of such intermediates often involves multi-step processes, starting from readily available materials. googleapis.com

The industrial scale-up of the synthesis of this compound and its downstream products presents several challenges. These include ensuring high yields, purity, and cost-effectiveness. The choice of reagents, solvents, and reaction conditions must be carefully optimized for large-scale production. For example, processes that utilize hazardous reagents or require extreme temperatures may not be suitable for industrial applications. googleapis.com

Theoretical and Computational Chemistry Approaches in the Study of 4 Cyclopropoxy 3 Fluorobenzoic Acid

Molecular Modeling and Conformational Analysis

Furthermore, the substitution pattern on the benzene (B151609) ring, including the fluorine atom and the bulky cyclopropoxy group, can induce subtle distortions in the ring's planarity. The orientation of the carboxylic acid group relative to the ring is another key conformational parameter, governed by the torsion angle around the C-C bond connecting it to the ring. In many benzoic acid derivatives, this group can form intermolecular hydrogen-bonded dimers in the solid state, a feature that can be explored through computational models. rsc.org The presence of the ortho-fluoro substituent can influence this orientation through intramolecular interactions.

Table 1: Key Conformational Parameters in 4-Cyclopropoxy-3-fluorobenzoic acid

| Parameter | Description | Influencing Factors |

| Cyclopropoxy-Ring Torsion | The dihedral angle defining the rotation of the cyclopropyl (B3062369) group relative to the benzene ring. | Steric hindrance, electronic effects of the cyclopropyl group. |

| Carboxyl-Ring Torsion | The dihedral angle defining the rotation of the carboxylic acid group relative to the benzene ring. | Intramolecular hydrogen bonding, steric hindrance from adjacent substituents (fluorine). |

| Ring Puckering/Planarity | The degree to which the benzene ring deviates from a perfect planar structure. | Steric strain from bulky substituents like the cyclopropoxy group. |

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of benzoic acid derivatives. orientjchem.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

A common approach involves using a functional like B3LYP or M06-2X with a basis set such as 6-311G(d,p) or def2-TZVP to perform geometry optimization and calculate various electronic descriptors. nih.govresearchgate.netnih.gov

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. orientjchem.orgnih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen atoms of the carboxyl group. Regions of positive potential (blue) indicate electron-poor areas, like the acidic proton. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hybridization, and donor-acceptor interactions between filled and empty orbitals, which stabilize the molecule. orientjchem.org

For a related molecule, 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations have been used to analyze the LUMO-HOMO energy gap and NBO to understand intramolecular charge transfer interactions. orientjchem.org Similar calculations for this compound would reveal how the interplay between the electron-donating cyclopropoxy group and the electron-withdrawing fluorine atom and carboxylic acid group shapes its electronic landscape.

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational methods can predict the most likely sites of chemical reactions on the this compound scaffold. This is particularly useful for predicting the outcomes of synthetic modifications.

Conceptual DFT provides reactivity indices that help rationalize chemical behavior. scielo.org.za The Fukui function (f(r)) is a key descriptor used to identify the most reactive sites in a molecule. scielo.org.za For instance, the electrophilic Fukui function points to the atoms most susceptible to attack by a nucleophile, while the nucleophilic Fukui function indicates sites prone to electrophilic attack. In a study on himachalene epoxidation, these indices correctly predicted the experimentally observed reaction sites. researchgate.net

For this compound, these calculations could predict:

Electrophilic Aromatic Substitution: The positions on the benzene ring most likely to undergo substitution reactions. The activating, ortho-para directing cyclopropoxy group and the deactivating, ortho-para directing fluorine atom would have competing effects, which computational models could quantify.

Nucleophilic Reactions: The reactivity of the carboxylic acid group towards nucleophiles, for example, in esterification or amidation reactions.

Acidity: The pKa value can be computationally estimated, indicating the ease of deprotonation of the carboxylic acid.

Studies on other benzoic acid derivatives have shown that electron-withdrawing groups can enhance reaction yields in certain catalytic processes, a factor that can be correlated with calculated electronic parameters. acs.org

Computational Simulation of Mechanistic Pathways

Beyond predicting reactivity, computational chemistry can be used to simulate entire reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. This involves locating transition states (the highest energy point along a reaction coordinate) and calculating their energy barriers.

For example, a mechanistic study on the reaction of benzoic acid with OH radicals used computational methods to show that addition reactions had lower potential barriers than hydrogen abstraction reactions. rsc.org Similarly, the mechanism of epoxidation of olefins by meta-chloroperoxybenzoic acid (m-CPBA) has been analyzed using DFT to understand the chemo- and stereoselectivity of the process. researchgate.net

For this compound, mechanistic simulations could be applied to:

Synthesis Reactions: Elucidate the mechanism of its formation, for example, via nucleophilic aromatic substitution to introduce the cyclopropoxy group.

Metabolic Pathways: Simulate potential metabolic transformations, such as hydroxylation of the benzene ring or opening of the cyclopropyl ring, which are relevant in a drug discovery context.

Degradation Pathways: Model its degradation under various conditions by calculating the energy barriers for different potential reactions. rsc.org

By comparing the energy profiles of different possible pathways, researchers can determine the most likely mechanism and predict the major products, guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (Focus on physicochemical parameters influencing activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used extensively in medicinal chemistry to correlate the physicochemical properties of a series of compounds with their biological activity. While no specific QSAR studies on this compound derivatives were found, the methodology is broadly applied to benzoic acid derivatives. nih.govnih.gov

A QSAR study involves creating a mathematical model that relates molecular descriptors of a set of molecules to their measured activity (e.g., enzyme inhibition or antibacterial effect). These descriptors quantify various aspects of the molecule's structure and properties.

Table 2: Common Physicochemical Descriptors Used in QSAR Models

| Descriptor Class | Example Descriptors | Description | Relevance |

| Electronic | Partial Charges, Dipole Moment | Describe the electronic distribution and polarity of the molecule. | Governs electrostatic interactions with biological targets. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Kier Shape Indices (κ) | Describe the size, shape, and branching of the molecule. nih.gov | Influences how well the molecule fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. | Affects membrane permeability and hydrophobic interactions with the target. nih.gov |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for forming hydrogen bonds. | Critical for specific recognition and binding to proteins or enzymes. |

In QSAR studies on benzoylaminobenzoic acid derivatives, properties like hydrophobicity, molar refractivity, and aromaticity were found to be positively correlated with inhibitory activity. nih.gov A study on derivatives of 4-Oxy-3-Fluoroaniline also successfully used QSAR to predict anti-tumor activity. researchgate.net If a series of derivatives of this compound were synthesized and tested, a similar QSAR model could be built. This model would help identify which physicochemical properties are most important for a desired biological effect, thereby guiding the design of new, more potent analogues.

Mechanistic Investigations Involving 4 Cyclopropoxy 3 Fluorobenzoic Acid and Its Analogues

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The synthesis of 4-Cyclopropoxy-3-fluorobenzoic acid typically involves a multi-step sequence, with each step governed by specific reaction mechanisms. While detailed mechanistic studies for the entire synthesis of this specific molecule are not extensively published in a single source, the mechanisms of the key transformations can be elucidated by examining established organic reactions applied to analogous systems. The primary transformations of interest are the introduction of the cyclopropoxy group and the carboxylation of the aromatic ring.

One common route to introduce the cyclopropoxy group is via a Williamson ether synthesis, involving a protected 3-fluoro-4-hydroxyphenyl precursor and a cyclopropyl (B3062369) halide. This reaction proceeds through a nucleophilic substitution mechanism (S\textsubscript{N}2 or S\textsubscript{N}Ar), where the phenoxide ion acts as the nucleophile. The choice of a suitable protecting group for the eventual carboxylic acid functionality, or its introduction later in the synthesis, is a key consideration.

Another critical step is the carboxylation of the cyclopropoxy-fluorobenzene intermediate. This can be achieved through various methods, such as Grignard carboxylation or directed ortho-metalation followed by quenching with carbon dioxide. In the case of Grignard carboxylation, the reaction proceeds via the formation of an organomagnesium halide, which then acts as a potent nucleophile, attacking the electrophilic carbon of CO\textsubscript{2}.

Computational studies on related systems, such as the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids from phthalic anhydride (B1165640) and substituted anilines, have utilized Density Functional Theory (DFT) to map out the reaction pathways. researchgate.net These studies help in understanding the energetics of intermediate and transition states, providing a theoretical framework for the reaction mechanism.

The synthesis of fluorinated benzoic acids, in general, has been a subject of significant research, particularly in the context of radiolabeling with fluorine-18. arkat-usa.org For instance, the synthesis of 2-fluorobenzoic acids via nucleophilic fluorination of 1-arylbenziodoxolones has been reported, highlighting the utility of hypervalent iodine reagents in facilitating such transformations. arkat-usa.org While not directly applicable to the 4-cyclopropoxy-3-fluoro isomer, these studies provide valuable insights into the possible strategies and mechanisms for the synthesis of fluorinated aromatic carboxylic acids.

| Transformation | Plausible Mechanism | Key Intermediates | Relevant Analogous Systems |

| Cyclopropoxylation | Williamson Ether Synthesis (S\textsubscript{N}Ar) | Phenoxide ion, Meisenheimer complex (transient) | Synthesis of p-n-alkoxy benzoic acids derpharmachemica.com |

| Carboxylation | Grignard Carboxylation | Aryl Grignard reagent, Magnesium carboxylate salt | General Grignard reactions with CO\textsubscript{2} |

| Carboxylation | Directed ortho-Metalation | Lithiated aryl species | Synthesis of substituted benzoic acids |

Kinetic and Thermodynamic Studies of Rate-Determining Steps

In a typical Williamson ether synthesis for the formation of the cyclopropoxy ether, the rate-determining step is often the nucleophilic attack of the phenoxide on the cyclopropyl halide. The kinetics of this step would be influenced by the concentration of both reactants, the nature of the solvent, and the temperature.

For the carboxylation step via a Grignard reagent, the formation of the Grignard reagent itself can be the RDS, often influenced by the nature of the magnesium surface and the presence of activating agents. The subsequent carboxylation is typically fast.

Thermodynamic parameters for the association of substituted benzoic acids in various solvents have been studied. researchgate.net These studies show that the conversion of acid polymers to monomers is generally a non-spontaneous process with a positive Gibbs free energy change (ΔG), an endothermic enthalpy change (ΔH), and an increase in entropy (ΔS). researchgate.net While these studies focus on the physical association of the final products, the underlying thermodynamic principles are relevant to the reaction conditions and product isolation.

| Reaction Step | Potential Rate-Determining Step | Influencing Factors | Thermodynamic Considerations |

| Cyclopropoxylation | Nucleophilic attack of phenoxide | Reactant concentrations, solvent polarity, temperature | Generally exothermic and exergonic |

| Grignard Formation | Formation of the organomagnesium halide | Magnesium activation, solvent, temperature | Can be thermodynamically challenging |

| Carboxylation | Typically not rate-determining | - | Highly exergonic |

Impact of Fluoro and Cyclopropoxy Substituents on Reaction Energetics and Pathways

The electronic and steric properties of the fluoro and cyclopropoxy substituents play a significant role in modulating the reactivity and regioselectivity of the synthetic transformations leading to this compound.

The fluorine atom at the 3-position is a strongly electron-withdrawing group via the inductive effect (-I) and a weakly electron-donating group through resonance (+R). Its primary influence is the increased acidity of the neighboring protons and the modulation of the electron density of the aromatic ring, which affects its susceptibility to electrophilic and nucleophilic attack. In the context of directed ortho-metalation, the fluorine atom can act as a directing group.

Studies on ortho-chloro and fluoro-substituted benzoic acids have shown that the nature of the halogen substituent significantly impacts the conformational landscape and chemical properties of the molecule. acs.orglgcstandards.comresearchgate.net These studies, often employing computational methods, reveal how intramolecular interactions between the carboxylic group and the ortho-substituent influence the stability of different conformers. acs.orglgcstandards.comresearchgate.net

Research on 4-alkoxybenzoic acids has explored the relationship between the molecular structure and the formation of mesogenic phases. researchgate.net These studies highlight how the alkoxy chain influences intermolecular interactions, which can be extrapolated to understand the role of the cyclopropoxy group in the solid-state properties and crystallization behavior of this compound.

Application of Isotopic Labeling and Kinetic Isotope Effects (KIEs) in Mechanistic Probes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. The synthesis of deuterium-labeled fluorobenzoic acids has been described, primarily for use as internal standards in isotope dilution mass spectrometry. nih.gov The method involves an acidic H/D exchange of the aromatic hydrogen atoms in concentrated D\textsubscript{2}SO\textsubscript{4}, demonstrating a straightforward approach to introduce isotopic labels into the aromatic ring. nih.gov

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reacting species is replaced with one of its heavier isotopes. Measuring the KIE can provide strong evidence for the involvement of a particular bond cleavage in the rate-determining step of a reaction. For instance, a primary KIE (k\textsubscript{H}/k\textsubscript{D} > 1) is expected if a C-H bond is broken in the RDS.

In the context of the synthesis of this compound, a KIE study could be designed for the carboxylation step if it proceeds via a mechanism involving the cleavage of a C-H bond in the RDS, such as in some direct C-H activation methods. For example, if a deuterated benzene (B151609) ring is used, the rate of carboxylation could be compared to that of the non-deuterated analogue.

Furthermore, the use of carbon-13 or carbon-14 (B1195169) labeled carbon dioxide in the carboxylation step would unequivocally confirm the origin of the carboxylic acid carbon. chemrxiv.org Similarly, labeling the cyclopropyl group with isotopes could be used to study potential rearrangement reactions during the etherification step.

Spectroscopic Techniques for Transient Intermediate Detection

The direct observation of transient intermediates is a cornerstone of mechanistic investigation. Various spectroscopic techniques can be employed to detect and characterize these short-lived species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to observe and characterize thermally unstable intermediates, such as organolithium or Grignard reagents formed during the carboxylation sequence. In situ NMR has been utilized to monitor the evolution of crystallization processes, a technique that could be adapted to study the formation of intermediates in solution. acs.org

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor changes in vibrational modes as a reaction progresses, providing information on the formation and decay of intermediates. For example, the appearance and disappearance of characteristic carbonyl stretching frequencies could be used to follow the course of the carboxylation reaction. Studies on substituted benzoic acids have used IR spectroscopy to investigate the self-association of these molecules in solution, a process that can be considered a form of intermediate state before crystallization. bohrium.com

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates in the gas phase, providing insights into their structure and reactivity.

While specific spectroscopic studies focused on the transient intermediates in the synthesis of this compound are not widely reported, the application of these standard techniques to the key reaction steps would be a viable approach to gain deeper mechanistic understanding.

As a pivotal molecular building block, this compound is gaining attention in medicinal chemistry and material science. Its unique combination of a cyclopropoxy group, a fluorine atom, and a benzoic acid moiety provides a scaffold ripe for innovation. This article explores the future research directions and emerging applications for this compound, focusing on sustainable synthesis, derivatization, and the integration of advanced computational tools.

Future Research Directions and Emerging Applications

The utility of 4-Cyclopropoxy-3-fluorobenzoic acid as a precursor invites further exploration into its synthesis, modification, and application. The following sections detail promising avenues for future research that could unlock its full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.